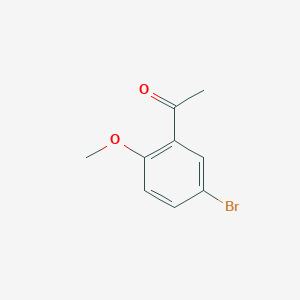

1-(5-Bromo-2-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKBPFOSTPLEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373705 | |

| Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16740-73-1 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16740-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Bromo 2 Methoxyphenyl Ethanone

Precursor-Based Synthetic Routes to 1-(5-Bromo-2-methoxyphenyl)ethanone

These traditional methods rely on the chemical transformation of readily available precursors through well-established reactions.

A primary route to obtaining this compound involves the alkylation of a hydroxyl group in a precursor molecule. A common starting material for this approach is 5'-bromo-2'-hydroxyacetophenone (B72681). nih.govsigmaaldrich.com The synthesis involves the methylation of the hydroxyl group to a methoxy (B1213986) group. This transformation is typically achieved using a methylating agent, such as dimethyl sulfate, in the presence of a base.

Another precursor, 5-bromo-2-methoxyphenol, can be synthesized from o-methoxyphenol. This process involves the acetylation of the phenolic hydroxyl group with acetic anhydride (B1165640), followed by bromination using bromine with an iron powder catalyst, and subsequent deacetylation. google.com

| Precursor | Reagents | Product |

| 5'-Bromo-2'-hydroxyacetophenone | Dimethyl sulfate, Base | This compound |

| o-Methoxyphenol | 1. Acetic anhydride 2. Br2, Fe powder 3. Deacetylation | 5-Bromo-2-methoxyphenol |

The direct bromination of a substituted ethanone (B97240) is another effective strategy. Starting with 2'-methoxyacetophenone (B1218423), electrophilic aromatic substitution with a brominating agent can introduce the bromine atom at the desired position on the aromatic ring. The methoxy group is an ortho-, para-director, and the steric hindrance from the acetyl group favors the bromination at the para position (position 5).

The α-bromination of acetophenone (B1666503) derivatives can also be a key step. researchgate.net For instance, the reaction of acetophenone with N-bromosuccinimide (NBS) in the presence of an acid catalyst can yield α-bromoacetophenone. masterorganicchemistry.com This can then be followed by further modifications to introduce the methoxy and bromo substituents on the aromatic ring.

| Starting Material | Brominating Agent | Catalyst/Conditions | Product |

| 2'-Methoxyacetophenone | N-Bromosuccinimide (NBS) | Acid catalyst | This compound |

| Acetophenone | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid | 2-Bromoacetophenone |

Functional group interconversion (FGI) represents a versatile approach in organic synthesis where one functional group is converted into another. ub.eduimperial.ac.ukvanderbilt.edu In the context of synthesizing this compound, this could involve several transformations. For example, a nitro group could be reduced to an amino group, which is then diazotized and substituted with a methoxy group. A patent describes a multi-step process starting from 1-phenylethanone, involving nitration, reduction, diazotization, hydrolysis, and methylation, followed by bromination to yield a substituted acetophenone. google.com

Another example of FGI is the Fries rearrangement of 4-bromophenyl acetate (B1210297), which can be used to synthesize 5-bromo-2-hydroxyacetophenone. chemicalbook.com This intermediate can then be methylated as described in the alkylation strategies.

| Precursor | Transformation | Key Intermediate |

| 1-Phenylethanone | Nitration, reduction, diazotization, hydrolysis, methylation, bromination | Substituted acetophenones |

| 4-Bromophenyl acetate | Fries rearrangement | 5-Bromo-2-hydroxyacetophenone |

Advanced Synthetic Techniques in the Preparation of this compound

Modern synthetic chemistry offers more efficient and selective methods for preparing complex molecules.

The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. The Friedel-Crafts acylation is a classic example of a catalytic method. youtube.com While not a direct route to the title compound in one step, it is fundamental for creating the acetophenone framework. For instance, the acylation of a suitably substituted bromoanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could be a viable pathway.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govbeilstein-journals.org The synthesis of various heterocyclic compounds and other organic molecules has been successfully achieved using microwave irradiation. arkat-usa.org While a specific microwave-assisted synthesis for this compound is not extensively detailed in the provided results, the general principles suggest its applicability. For instance, the alkylation of 5'-bromo-2'-hydroxyacetophenone or the bromination of 2'-methoxyacetophenone could potentially be optimized using microwave heating, leading to faster and more efficient synthesis.

| Technique | Advantages | Potential Application |

| Microwave-Assisted Synthesis | Reduced reaction times, Improved yields, Greener approach | Alkylation of 5'-bromo-2'-hydroxyacetophenone, Bromination of 2'-methoxyacetophenone |

Ultrasound-Assisted Synthetic Routes to this compound

While specific literature detailing the ultrasound-assisted synthesis of this compound is not prevalent, the application of sonochemistry to analogous reactions, such as the synthesis of other aromatic ketones and the bromination of acetophenone derivatives, provides a strong basis for its potential application. niscpr.res.inlew.ro Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to higher yields, significantly reduced reaction times, and milder reaction conditions compared to conventional methods. nih.gov

The primary synthetic pathways to this compound involve either the Friedel-Crafts acylation of 4-bromoanisole (B123540) or the bromination of 2-methoxyacetophenone. Sonication could potentially enhance both routes.

Potential Ultrasound-Assisted Friedel-Crafts Acylation: In a potential ultrasound-assisted Friedel-Crafts acylation, 4-bromoanisole would react with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Research on other aromatic substrates has shown that ultrasound can facilitate this reaction using only catalytic amounts of a catalyst like ferric sulfate, with reactions completing in as little as 35-45 minutes at room temperature. niscpr.res.in This approach offers advantages in terms of lower catalyst cost and simplified product purification. niscpr.res.in

Potential Ultrasound-Assisted Bromination: Alternatively, the synthesis could proceed via the bromination of 2-methoxyacetophenone. Studies on similar acetophenones have demonstrated that α-bromination can be achieved in high yields using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH) in methanol (B129727) under ultrasonic irradiation at 35 ± 2°C. researchgate.net This is a significant improvement over conventional heating, which requires higher temperatures and longer reaction times. researchgate.net For ring bromination, which is required to produce this compound, ultrasound has been successfully used for the C-H bond cleavage and bromination of other aromatic systems, such as indazoles, using sources like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). rsc.orgnih.gov These reactions are often complete within 30 minutes under mild conditions. rsc.orgnih.gov

The efficiency of ultrasound-assisted reactions is attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.govnih.gov

Table 1: Comparison of Conventional vs. Potential Ultrasound-Assisted Synthesis

| Parameter | Conventional Method (Typical) | Ultrasound-Assisted Method (Projected) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours | nih.govresearchgate.net |

| Temperature | Often elevated (e.g., boiling point of solvent) | Room temperature or slightly elevated | niscpr.res.inresearchgate.net |

| Catalyst Loading | Stoichiometric amounts often required | Catalytic amounts may be sufficient | niscpr.res.in |

| Yield | Variable | Generally higher | lew.ronih.gov |

| Energy Consumption | Higher | Lower | nih.gov |

| Solvent Volume | Larger volumes often needed | Reduced solvent amounts | lew.ronih.gov |

Scalability and Process Optimization in the Synthesis of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations related to efficiency, cost, safety, and robustness of the process.

Industrial Production Considerations for this compound

The industrial production of substituted acetophenones like this compound is most commonly achieved via Friedel-Crafts acylation. studyraid.com While effective, scaling this reaction presents significant challenges. aiche.orgnumberanalytics.com

Key industrial considerations include:

Catalyst Management : Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are used in stoichiometric amounts and are sensitive to moisture. sigmaaldrich.com Their cost, recovery, and the management of the acidic waste stream are major economic and environmental factors on an industrial scale. numberanalytics.com Developing processes that use smaller, catalytic amounts of more robust or recyclable catalysts is a key goal.

Reaction Control : Friedel-Crafts acylations are highly exothermic. Maintaining precise temperature control in large reactors is crucial to prevent side reactions and ensure product consistency. Poor heat management can lead to the formation of impurities and a decrease in yield.

Side Reactions : A common issue in Friedel-Crafts reactions is polysubstitution, where more than one acyl group is added to the aromatic ring. sigmaaldrich.com On a large scale, even small percentages of byproducts can complicate purification and represent significant material loss. Mechanistic studies, sometimes aided by in-line monitoring techniques like FTIR, can help identify unfavorable equilibria that may lead to side-product formation, such as polymerization of the starting material, which can cause yield to decrease as batch size increases. aiche.org

Continuous Flow Synthesis of this compound

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of this compound, addressing many of the challenges of scalability. galchimia.com In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs.

Patents and studies on the synthesis of other substituted acetophenones demonstrate the viability of this approach. google.comepo.orgncl.res.in For instance, the nitration of acetophenone has been successfully carried out in a continuous flow system using tubular reactors, which allows for superior control of reaction temperature and residence time. epo.orggoogle.com

Table 2: Advantages of Continuous Flow Synthesis for this compound Production

| Feature | Advantage | Explanation | Reference |

|---|---|---|---|

| Heat Transfer | Superior | The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient removal of heat, crucial for controlling exothermic reactions like Friedel-Crafts acylation. | galchimia.com |

| Safety | Enhanced | The small volume of reagents within the reactor at any given time minimizes the risk associated with hazardous materials and runaway reactions. | galchimia.com |

| Mixing | Precise & Rapid | Micromixers can be used to ensure rapid and homogeneous mixing of reagents, improving reaction consistency and yield. | ncl.res.in |

| Reproducibility & Scalability | Improved | Once optimized, a flow process offers high reproducibility. Scaling up is achieved by running the system for a longer duration ("scaling out") rather than using larger reactors. | galchimia.com |

A hypothetical flow process for this compound could involve pumping a solution of 4-bromoanisole and acetyl chloride through a heated tube packed with a solid Lewis acid catalyst, followed by an in-line quenching and separation module.

Purification and Isolation Techniques for this compound

The final step in any synthetic process is the purification and isolation of the target compound to the desired level of purity. For a solid crystalline compound like this compound, several techniques are applicable.

Crystallization : This is a powerful and economical method for purifying solid organic compounds on both laboratory and industrial scales. masterorganicchemistry.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. masterorganicchemistry.com For related acetophenones, ethyl acetate has been used effectively for crystallization. orgsyn.org

Column Chromatography : Flash silica (B1680970) gel column chromatography is a standard laboratory technique for separating compounds with different polarities. nih.gov The crude mixture is applied to the top of a column packed with silica gel, and a solvent (eluent) is passed through. Compounds travel down the column at different rates depending on their affinity for the silica and the solvent, allowing for their separation. This method provides high purity but can be less economical for very large-scale industrial production compared to crystallization.

Distillation : While this compound is a solid at room temperature, distillation can be used to remove lower-boiling impurities or unreacted starting materials from the crude reaction mixture before final purification by crystallization. google.com Fractional distillation is particularly effective for separating components with close boiling points. google.com

Extraction and Washing : Before the final purification step, a liquid-liquid extraction or washing is typically performed. For example, after a Friedel-Crafts reaction, the mixture is often quenched with water or ice, and the product is extracted into an organic solvent. google.com The organic layer is then washed with water, a basic solution (like sodium bicarbonate) to remove acidic impurities, and brine to remove residual water before being dried and concentrated.

Chemical Transformations and Reactivity of 1 5 Bromo 2 Methoxyphenyl Ethanone

Reactivity of the Bromo-Substituent in 1-(5-Bromo-2-methoxyphenyl)ethanone

The bromine atom, attached to an sp²-hybridized carbon of the benzene (B151609) ring, is a key site for transformations that allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is characteristic of aryl halides, dominated by metal-catalyzed cross-coupling reactions and certain types of nucleophilic substitutions.

Nucleophilic Substitution Reactions Involving the Bromine Atom of this compound

Direct nucleophilic aromatic substitution (SNAr) on this compound is generally disfavored. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this molecule, the acetyl group is meta to the bromine, providing insufficient activation for a facile SNAr reaction.

However, nucleophilic substitution can be achieved under specific, metal-catalyzed conditions. The Ullmann condensation, a copper-catalyzed reaction, provides a viable pathway for the substitution of the bromine atom with nucleophiles like amines, alcohols, or thiols. This reaction typically requires high temperatures and a copper catalyst, often in the form of copper(I) salts like CuI. The mechanism involves the formation of an organocopper intermediate, which then reacts with the nucleophile. For example, the reaction with a phenol would yield a diaryl ether.

Table 1: Representative Nucleophilic Substitution of this compound This table presents a representative example of an Ullmann condensation reaction based on established methods for aryl halides.

| Reaction Type | Nucleophile | Catalyst/Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Ullmann Condensation | Phenol | CuI, Cs₂CO₃ | DMF | 120-150 °C | 1-(2-Methoxy-5-phenoxyphenyl)ethanone |

Cross-Coupling Reactions of this compound

The bromo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. It is widely used to synthesize biaryl compounds. The reaction requires a palladium catalyst, a phosphine ligand, and a base. researchgate.netnih.gov

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, such as styrene, to produce a substituted alkene. researchgate.netbldpharm.comresearchgate.net The reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create an aryl alkyne. It is co-catalyzed by palladium and copper complexes and requires a base, often an amine which can also serve as the solvent. wits.ac.zamdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. It is a powerful method for synthesizing aryl amines and requires a palladium catalyst with a specialized phosphine ligand and a strong base. researchgate.netnih.govresearchgate.netmdpi.com

Table 2: Representative Cross-Coupling Reactions of this compound This table outlines typical conditions for various cross-coupling reactions based on established protocols for similar aryl bromides.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone |

| Heck Reaction | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | (E)-1-(2-Methoxy-5-styrylphenyl)ethanone |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-(2-Methoxy-5-(phenylethynyl)phenyl)ethanone |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 1-(2-Methoxy-5-(phenylamino)phenyl)ethanone |

Reductive Debromination of this compound

The bromine atom can be selectively removed through reductive debromination to yield 1-(2-methoxyphenyl)ethanone. A common and efficient method for this transformation is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is often carried out in a solvent like ethanol or ethyl acetate (B1210297) and may be facilitated by the addition of a base, such as sodium acetate or triethylamine, to neutralize the HBr byproduct.

Table 3: Representative Reductive Debromination of this compound This table presents a typical procedure for catalytic transfer hydrogenation.

| Reagents | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| H₂ (1 atm) or HCOOH/Et₃N | 10% Pd/C | Ethanol | Room Temperature, 12 h | 1-(2-Methoxyphenyl)ethanone |

Reactions Involving the Methoxy (B1213986) Group of this compound

The methoxy group (-OCH₃) is an electron-donating group that influences the reactivity of the aromatic ring. It can also be the site of specific chemical transformations, primarily cleavage to a hydroxyl group.

Demethylation Strategies for this compound

The most common and effective transformation of the methoxy group in this context is its cleavage to the corresponding phenol, 1-(5-Bromo-2-hydroxyphenyl)ethanone. This demethylation is typically achieved using strong Lewis acids. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose. masterorganicchemistry.com The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. It is advisable to use one mole of BBr₃ per ether group. Other reagents like acidic concentrated lithium bromide can also be effective.

Table 4: Demethylation of this compound This table outlines a standard procedure for the demethylation of aryl methyl ethers.

| Reagent | Stoichiometry (Reagent:Substrate) | Solvent | Temperature | Product |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | 1.1 : 1 | Dichloromethane (DCM) | -78 °C to Room Temp. | 1-(5-Bromo-2-hydroxyphenyl)ethanone |

Oxidation Reactions of the Methoxy Group in this compound

Direct oxidation of the methoxy group in this compound is a challenging transformation and not a commonly employed synthetic route. The molecule contains other sites, such as the aromatic ring and the benzylic protons of the acetyl group, that are susceptible to oxidation.

However, oxidative demethylation is a known process, which can be mediated by certain enzymes or chemical oxidants. masterorganicchemistry.com For instance, reagents like ceric ammonium nitrate (CAN) are known to oxidize hydroquinone dimethyl ethers to the corresponding quinones. researchgate.netnih.gov In the case of this compound, treatment with a strong oxidant like CAN could potentially lead to a complex mixture of products. A plausible, albeit speculative, pathway could involve initial oxidation of the electron-rich aromatic ring, followed by demethylation and subsequent rearrangement to form a quinone-type structure. Such reactions are highly dependent on the specific substrate and reaction conditions and often result in modest yields.

Table 5: Potential Oxidation of this compound This table describes a potential, though not commonly reported, oxidative transformation.

| Oxidizing Agent | Solvent | Conditions | Potential Product Class |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0 °C to Room Temp. | Quinone derivatives |

Ketone Reactivity in this compound

The ketone functional group is a primary site of reactivity in this compound, undergoing transformations typical of aryl ketones. These include reduction of the carbonyl, reactions involving the adjacent alpha-protons, and condensation reactions.

Carbonyl Reductions of this compound

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(5-Bromo-2-methoxyphenyl)ethanol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently employed for the reduction of ketones to secondary alcohols. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by a protonation step, typically from a protic solvent like methanol (B129727) or ethanol, to yield the final alcohol product. While specific studies detailing the reduction of this compound are not prevalent in readily available literature, the general reactivity of substituted acetophenones suggests this reduction would proceed with high efficiency under standard conditions.

| Reagent | Product | Reaction Type |

| Sodium borohydride (NaBH₄) | 1-(5-Bromo-2-methoxyphenyl)ethanol | Carbonyl Reduction |

| Lithium aluminum hydride (LiAlH₄) | 1-(5-Bromo-2-methoxyphenyl)ethanol | Carbonyl Reduction |

This table is based on the expected reactivity of acetophenones and may not reflect experimentally verified data for this specific compound.

Enolization and Alpha-Substitution Reactions of this compound

The presence of acidic protons on the methyl group alpha to the carbonyl allows for the formation of an enolate intermediate under basic conditions. This enolate is a potent nucleophile and can react with various electrophiles, leading to alpha-substitution products.

A key example of this reactivity is alpha-halogenation. In the presence of a base and a halogen source, such as bromine (Br₂), this compound can be converted to 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone. This reaction proceeds through the formation of the enolate, which then attacks the electrophilic bromine molecule. It is important to note that under acidic conditions, halogenation can also occur, proceeding through an enol intermediate.

Furthermore, the enolate can participate in alkylation reactions with alkyl halides, forming a new carbon-carbon bond at the alpha-position. This allows for the extension of the carbon chain and the introduction of various alkyl groups.

| Reagent(s) | Product | Reaction Type |

| Base, Br₂ | 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone | Alpha-Halogenation |

| Base, R-X (Alkyl halide) | 1-(5-Bromo-2-methoxyphenyl)-propan-1-one (for R=CH₃) | Alpha-Alkylation |

This table represents plausible transformations based on general ketone reactivity.

Condensation Reactions Involving the Ketone Moiety of this compound

The enolizable nature of this compound enables its participation in various condensation reactions, where it acts as the nucleophilic component. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks alpha-protons, in the presence of a base. scispace.com

When this compound is treated with an aromatic aldehyde, such as benzaldehyde, under basic conditions (e.g., sodium hydroxide), a crossed aldol condensation occurs to form a chalcone derivative: (2E)-1-(5-bromo-2-methoxyphenyl)-3-phenylprop-2-en-1-one. ijarsct.co.in This reaction is a cornerstone in the synthesis of chalcones, which are known for their diverse biological activities. scispace.com The reaction proceeds through the deprotonation of the alpha-methyl group to form an enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to yield the stable, conjugated α,β-unsaturated ketone. ijarsct.co.in

| Aldehyde | Product (Chalcone) | Reaction Type |

| Benzaldehyde | (2E)-1-(5-Bromo-2-methoxyphenyl)-3-phenylprop-2-en-1-one | Claisen-Schmidt Condensation |

| 4-Chlorobenzaldehyde | (2E)-1-(5-Bromo-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

| 4-Methoxybenzaldehyde | (2E)-1-(5-Bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

This table illustrates potential products from Claisen-Schmidt condensations based on established methodologies.

Aromatic Ring Functionalization of this compound

The aromatic ring of this compound is substituted with three groups: a bromine atom, a methoxy group, and an acetyl group. The nature and position of these substituents significantly influence the regioselectivity of further functionalization of the ring.

Electrophilic Aromatic Substitution on this compound

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the acetyl group (-COCH₃) and the bromine atom (-Br) are deactivating groups. The acetyl group is a meta-director due to its electron-withdrawing resonance and inductive effects. Halogens like bromine are also deactivating due to their inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the ortho and para transition states.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethanone |

| Halogenation | Br₂, FeBr₃ | 1-(3,5-Dibromo-2-methoxyphenyl)ethanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acyl-5-bromo-2-methoxyphenyl)ethanone |

This table provides predicted outcomes based on the directing effects of the substituents.

Directed Ortho Metalation Strategies for this compound

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

In this compound, the methoxy group is a well-established directing group for ortho-lithiation. wikipedia.org Treatment of the molecule with a strong base, such as n-butyllithium, would be expected to result in the selective deprotonation of the C3 position, which is ortho to the methoxy group. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at this position with high regioselectivity. The acetyl group's alpha-protons are also acidic, and competitive deprotonation at that site is a possibility that would need to be considered and potentially managed through careful selection of reaction conditions.

| Reagent(s) | Intermediate | Subsequent Electrophile (E+) | Final Product |

| 1. n-BuLi 2. E⁺ | 3-Lithio-1-(5-bromo-2-methoxyphenyl)ethanone | CO₂ | 3-Acetyl-4-bromo-2-methoxybenzoic acid |

| 1. n-BuLi 2. E⁺ | 3-Lithio-1-(5-bromo-2-methoxyphenyl)ethanone | (CH₃)₃SiCl | 1-(5-Bromo-2-methoxy-3-(trimethylsilyl)phenyl)ethanone |

This table outlines a potential synthetic pathway using directed ortho metalation.

Mechanistic Studies and Reaction Pathways of 1 5 Bromo 2 Methoxyphenyl Ethanone

Kinetics and Thermodynamics of Reactions Involving 1-(5-Bromo-2-methoxyphenyl)ethanone

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles of physical organic chemistry allow for a robust theoretical framework for understanding its reactivity.

Kinetic studies on related compounds, such as those in palladium-catalyzed cross-coupling reactions, typically focus on determining the reaction order with respect to each component (the aryl halide, the coupling partner, the catalyst, and the base) to identify the rate-determining step. For instance, in the Suzuki-Miyaura coupling, the rate-limiting step can be either the oxidative addition of the aryl bromide to the Pd(0) complex or the transmetalation step, depending on the specific substrates and conditions. chemrxiv.org Kinetic Isotope Effect (KIE) studies are also powerful tools for elucidating transition state structures in these reactions. chemrxiv.org

Table 1: Example of Critically Evaluated Thermodynamic Data for a Related Compound (Note: Data shown is for 1-bromo-2-(4-methoxyphenyl)ethane, a structurally related compound, to illustrate the types of available thermodynamic parameters. This is NOT data for this compound)

| Property | Temperature Range (K) | Data Type |

| Enthalpy (Ideal Gas) | 200 - 1000 | Evaluated |

| Density (Liquid) | 220 - 763 | Evaluated |

| Enthalpy of Vaporization | 298.15 - 763 | Evaluated |

| Boiling Temperature | - | Evaluated at various pressures |

| Critical Temperature | - | Evaluated |

| Data sourced from NIST/TRC Web Thermo Tables (WTT) for 1-bromo-2-(4-methoxyphenyl)ethane. nist.gov |

Elucidation of Reaction Mechanisms for this compound Derivatives

The functional groups of this compound—the ketone, the aryl bromide, and the activated aromatic ring—allow for a variety of transformations, leading to a range of derivatives.

One fundamental reaction is the α-bromination of the ketone to yield 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone . sigmaaldrich.com This reaction typically proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, facilitating enol formation, which then attacks a bromine molecule. Under basic conditions, a proton is abstracted from the methyl group to form an enolate, which is a potent nucleophile that reacts with an electrophilic bromine source.

The aryl bromide moiety is a key functional handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While a direct example using this compound as the substrate is not readily found, the reactivity of the closely related 5-bromo-2-methoxyphenylboronic acid in a Suzuki coupling with 5-bromo-2-fluoropyridine (B45044) has been documented. nih.gov The reaction proceeds via a well-established catalytic cycle. libretexts.orgharvard.edu

The general mechanism for the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or a boronate ester) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the palladium(0) catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

| Aryl Halide | 5-bromo-2-methoxyphenyl moiety | Electrophile |

| Boronic Acid/Ester | Arylboronic acid, Pinacol boronate | Nucleophile source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/H₂O, Toluene, THF | Dissolves reactants and facilitates reaction |

| This table represents a generalized summary of conditions commonly employed for Suzuki-Miyaura reactions. nih.govlibretexts.org |

Stereochemical Outcomes and Chiral Induction with this compound

This compound is an achiral molecule. Stereochemical considerations become paramount in reactions that generate a new stereocenter from its prochiral ketone group. The most common of these reactions is the reduction of the carbonyl to a secondary alcohol, 1-(5-Bromo-2-methoxyphenyl)ethanol , which possesses a chiral center at the carbinol carbon.

Achieving stereoselectivity in such reductions often relies on biocatalysis or the use of chiral chemical reagents. Studies on a wide array of substituted acetophenones have demonstrated that microbial reduction is a highly effective method for producing enantiomerically pure alcohols. researchgate.netijstr.org Various strains of yeast and bacteria can reduce ketones with high yields and excellent enantiomeric excess (ee), following predictable patterns based on the substrate and the enzyme's active site (often described by Prelog's rule or anti-Prelog selectivity). ijstr.org

While specific data on the bioreduction of this compound is not available, the extensive research on analogous compounds provides a strong basis for predicting its behavior. The electronic nature and steric bulk of the bromo and methoxy (B1213986) substituents would influence the binding of the substrate within the enzyme's active site, thereby determining the stereochemical outcome.

Table 3: Examples of Stereoselective Bioreduction of Substituted Acetophenones (Note: These are examples with related compounds to illustrate the principle of chiral induction.)

| Substrate | Microorganism | Product Configuration | Enantiomeric Excess (ee) |

| 4-Nitroacetophenone | Candida zeylanoides P1 | (S) | >99% |

| 3-Methoxyacetophenone | Debaryomyces hansenii P1 | (R) | >99% |

| 4-Fluoroacetophenone | Penicillium rubens VIT SS1 | (S) | 97% |

| 4-Chloroacetophenone | Penicillium rubens VIT SS1 | (S) | 90% |

| Data compiled from studies on the bioreduction of various acetophenones. researchgate.netijstr.org |

Solvent Effects on the Reactivity of this compound

The choice of solvent can profoundly impact the rate, yield, and even the mechanistic pathway of a reaction involving this compound. Solvents influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states.

The effects can be categorized based on the reaction type:

Reactions at the Ketone: For reactions involving enol or enolate intermediates, such as the α-bromination, solvent choice is critical. Polar protic solvents (e.g., ethanol, methanol) can stabilize the enol form through hydrogen bonding. Polar aprotic solvents (e.g., THF, DMF) are better at solvating the counter-ion of an enolate, thereby increasing the enolate's nucleophilicity.

Nucleophilic Aromatic Substitution: While less common for aryl bromides unless highly activated, any such reaction would be heavily influenced by solvent polarity. Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its reactivity.

Table 4: Predicted Solvent Effects on Reactions of this compound

| Reaction Type | Solvent Class | Expected Effect | Rationale |

| α-Bromination (Acid-cat.) | Polar Protic (e.g., Acetic Acid) | Favorable | Stabilizes the enol intermediate through H-bonding. |

| α-Bromination (Base-cat.) | Polar Aprotic (e.g., THF) | Favorable | Solvates the cation, leaving a more "naked" and reactive enolate. |

| Suzuki-Miyaura Coupling | Biphasic (e.g., Dioxane/H₂O) | Favorable | Dissolves both organic and inorganic reactants; base is effective in the aqueous phase. |

| Ketone Reduction (e.g., with NaBH₄) | Polar Protic (e.g., Methanol) | Favorable | The solvent can activate the borohydride (B1222165) and protonate the resulting alkoxide. |

Computational Chemistry and Molecular Modeling of 1 5 Bromo 2 Methoxyphenyl Ethanone

Electronic Structure Analysis of 1-(5-Bromo-2-methoxyphenyl)ethanone

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Analysis using quantum chemical methods, such as Density Functional Theory (DFT), reveals the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring. The electron-donating nature of the methoxy (B1213986) group increases the energy of the HOMO. The LUMO, conversely, is anticipated to be centered on the acetyl group, particularly on the antibonding π* orbital of the carbonyl C=O bond, and extends into the aromatic ring. This distribution makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. The bromine atom, with its lone pairs, also influences the orbital energies and distribution.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Localization | Role in Reactivity |

|---|---|---|

| HOMO | Methoxy group and benzene ring | Electron donor in reactions with electrophiles |

| LUMO | Acetyl group (C=O π* orbital) and benzene ring | Electron acceptor in reactions with nucleophiles |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and kinetic stability |

The charge distribution within this compound is non-uniform due to the presence of electronegative atoms like oxygen and bromine. A Molecular Electrostatic Potential (MEP) map can be computationally generated to visualize the electrostatic potential on the molecule's surface.

Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas and are prone to electrophilic attack. In this molecule, these regions are expected around the carbonyl oxygen, the methoxy oxygen, and to a lesser extent, the bromine atom. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. The most significant positive region is anticipated to be near the carbonyl carbon and the hydrogens of the methyl group. This charge separation creates a significant dipole moment, influencing the molecule's solubility and how it interacts with other polar molecules.

Table 2: Expected Electrostatic Potential and Partial Charges

| Atom/Group | Electronegativity Influence | Predicted Partial Charge | Electrostatic Potential |

|---|---|---|---|

| Carbonyl Oxygen (O) | High | Negative (δ-) | Negative (Red) |

| Methoxy Oxygen (O) | High | Negative (δ-) | Negative (Red) |

| Bromine (Br) | High | Negative (δ-) | Negative (Yellow/Red) |

| Carbonyl Carbon (C) | Attached to Oxygen | Positive (δ+) | Positive (Blue) |

Conformation and Conformational Dynamics of this compound

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. These conformational dynamics are crucial for understanding its biological activity and chemical reactivity.

Computational studies on analogous substituted aromatic ketones suggest that a planar or near-planar conformation, where the acetyl group is coplanar with the benzene ring, is often the most stable. This planarity allows for maximum conjugation between the carbonyl π-system and the aromatic ring. However, in this molecule, steric hindrance between the methyl of the acetyl group and the adjacent methoxy group on the ring could force the acetyl group to twist out of the plane. The final preferred conformation is a balance between stabilizing conjugative effects and destabilizing steric repulsion. Studies on similar halohydrins show that gauche conformers can be favored due to stabilizing hyperconjugative interactions. nih.gov The rotation of the methoxy group's methyl moiety also has a small energy barrier.

Table 3: Key Dihedral Angles and Influencing Factors

| Dihedral Angle | Description | Influencing Factors | Predicted Stable Conformation |

|---|---|---|---|

| C-C-C=O | Rotation of the acetyl group | Steric hindrance (with methoxy group), π-conjugation | Near-planar, with a slight twist |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. livecomsjournal.orgbiorxiv.org An MD simulation of this compound, typically in a simulated solvent environment, would provide a detailed picture of its conformational dynamics.

Such simulations could reveal the flexibility of the molecule by tracking the fluctuations of key dihedral angles. They would show how often the molecule crosses rotational energy barriers and which conformations it prefers to occupy at a given temperature. Furthermore, MD can be used to analyze intermolecular interactions, such as hydrogen bonding with solvent molecules, and to calculate properties like the average dipole moment and solvent-accessible surface area. This information is invaluable for understanding how the molecule behaves in a realistic chemical or biological setting.

Reaction Mechanism Predictions and Transition State Analysis for this compound

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition states that control reaction rates. youtube.com For this compound, several reaction types could be investigated.

A common reaction for ketones is nucleophilic addition to the carbonyl carbon. Using DFT calculations, one could model the approach of a nucleophile to the carbonyl group. The process involves locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy, a key predictor of the reaction rate. FMO theory is applied here by analyzing the interaction between the nucleophile's HOMO and the ethanone's LUMO. wikipedia.org Other possible reactions include electrophilic aromatic substitution, where the directing effects of the bromo and methoxy substituents would determine the outcome. Computational analysis can predict the relative stability of the possible intermediates to determine the most likely product.

Table 4: Hypothetical Computational Analysis of a Nucleophilic Addition Reaction

| Computational Step | Objective | Information Gained |

|---|---|---|

| Reactant Optimization | Find the lowest energy structure of the ethanone (B97240) and a nucleophile. | Ground state energies and geometries. |

| Transition State Search | Locate the highest energy point on the reaction pathway. | Geometry and energy of the transition state. |

| Activation Energy Calculation | Determine the energy difference between the transition state and reactants. | Prediction of reaction rate (kinetics). |

| Product Optimization | Find the lowest energy structure of the resulting product. | Geometry and energy of the product. |

| Reaction Energy Calculation | Determine the energy difference between the products and reactants. | Prediction of reaction favorability (thermodynamics). |

Spectroscopic Property Predictions for this compound

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and understanding the underlying electronic and vibrational transitions.

Theoretical Framework:

The prediction of spectroscopic properties typically involves optimizing the molecule's geometry at a specific level of theory, followed by frequency, NMR, and electronic transition calculations. A common and effective method involves using the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p). bohrium.comresearchgate.net This approach has been shown to provide a good correlation between theoretical predictions and experimental data for a variety of organic molecules, including halogenated aromatic compounds. bohrium.comresearchgate.net

Predicted ¹H and ¹³C NMR Spectra:

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. bohrium.com By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts are crucial for assigning the signals in experimentally obtained spectra and for confirming the molecular structure. The presence of the bromine atom and the methoxy and acetyl groups significantly influences the electronic environment of the aromatic ring, leading to distinct chemical shifts for the protons and carbons.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | 2.60 | 31.5 |

| OCH₃ | 3.90 | 56.0 |

| Ar-H3 | 7.05 | 114.2 |

| Ar-H4 | 7.60 | 134.8 |

| Ar-H6 | 7.85 | 131.5 |

| Ar-C1 (C-COCH₃) | - | 128.0 |

| Ar-C2 (C-OCH₃) | - | 158.5 |

| Ar-C5 (C-Br) | - | 115.0 |

| C=O | - | 198.0 |

Note: These are representative values based on theoretical calculations for similar structures. Actual experimental values may vary.

Predicted Infrared (IR) Spectrum:

Theoretical vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes of the molecule. researchgate.net These predicted frequencies can be correlated with experimental infrared (IR) spectra to assign the observed absorption bands to specific molecular vibrations, such as C-H stretching, C=O stretching of the ketone, C-O stretching of the ether, and vibrations of the aromatic ring. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other method-specific deviations. researchgate.net

Interactive Table: Predicted IR Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3080-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching (CH₃) |

| 1685 | C=O stretching (acetyl group) |

| 1580, 1470 | C=C aromatic ring stretching |

| 1250 | Asymmetric C-O-C stretching (ether) |

| 1020 | Symmetric C-O-C stretching (ether) |

| 820 | C-H out-of-plane bending |

| 650 | C-Br stretching |

Note: These are representative values based on theoretical calculations for similar structures. Actual experimental values may vary.

Predicted UV-Vis Spectrum:

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. bohrium.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show characteristic π→π* and n→π* transitions associated with the substituted benzene ring and the carbonyl group. The solvent environment can also be modeled to predict solvatochromic shifts. mdpi.com

Interactive Table: Predicted UV-Vis Absorption for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Electronic Transition |

| 310 | 0.02 | n→π |

| 285 | 0.45 | π→π |

| 240 | 0.60 | π→π* |

Note: These are representative values based on theoretical calculations for similar structures and may vary with solvent. Actual experimental values may vary.

Advanced Applications and Derivatization in Chemical Research

1-(5-Bromo-2-methoxyphenyl)ethanone as a Building Block in Complex Molecule Synthesis

The presence of both an electrophilic carbonyl carbon and a carbon-bromine bond suitable for cross-coupling reactions makes this compound a powerful tool for constructing intricate molecular frameworks. Chemists can selectively target these functional groups to build out different parts of a molecule, leading to the efficient synthesis of complex products.

Synthesis of Heterocyclic Compounds Incorporating this compound Moieties

The ketone and bromo- functionalities on the this compound scaffold serve as handles for the construction of various heterocyclic rings, which are core components of many biologically active compounds.

Chalcones and Pyrimidines: One of the most fundamental reactions involving the ketone group is the Claisen-Schmidt condensation. acs.orgacs.org In this base-catalyzed reaction, this compound can react with a variety of aromatic aldehydes to form chalcones. These chalcones, which are α,β-unsaturated ketones, are valuable intermediates themselves and can be used to synthesize a range of heterocyclic compounds. acs.org For instance, the reaction of these chalcones with reagents like guanidine (B92328) or thiourea (B124793) can lead to the formation of substituted pyrimidine (B1678525) rings, a common motif in pharmaceuticals. eurjchem.com

Quinoxalines: The ketone group can be readily α-brominated to produce 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone. sigmaaldrich.com This α-halo ketone is a key precursor for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a wide array of pharmacological properties, including antimicrobial and anticancer activities. nih.govnih.gov The synthesis is typically achieved through the condensation of the α-bromo ketone with ortho-phenylenediamines, a method that can be performed efficiently and often without a catalyst. researchgate.net

| Starting Material Derivative | Key Reaction | Reagents | Resulting Heterocycle |

|---|---|---|---|

| This compound | Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Chalcone |

| Chalcone Derivative | Cyclocondensation | Guanidine or Urea | Pyrimidine |

| 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone | Condensation | ortho-Phenylenediamine | Quinoxaline |

Construction of Polyaromatic Systems Utilizing this compound

The aryl bromide moiety of this compound is a key functional group for carbon-carbon bond formation, enabling the extension of the aromatic system through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating biaryl and other polyaromatic structures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds, typically arylboronic acids. wikipedia.orglibretexts.org The bromine atom on the this compound ring can be readily coupled with a wide range of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction allows for the synthesis of complex biaryl systems where the two aromatic rings are directly linked, a common structural feature in many functional materials and drug candidates.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This palladium and copper co-catalyzed reaction can be used to attach alkynyl groups to the this compound core. organic-chemistry.orgjk-sci.com The resulting arylalkynes are important building blocks for creating larger, conjugated π-systems, which are of interest for applications in materials science, such as organic electronics.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (R'-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl Derivative |

| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R') | Pd Catalyst, Cu(I) Co-catalyst, Base | Arylalkyne Derivative |

Divergent Synthesis from this compound for Analog Development

Divergent synthesis is a strategy that allows for the creation of a wide variety of compounds from a single, common intermediate. This compound is an ideal starting point for such an approach due to its distinct functional groups that can be manipulated orthogonally.

A synthetic chemist can start with this single compound and generate a library of diverse analogs. For example:

The ketone can be transformed into chalcones, which can then be cyclized into pyrimidines or other heterocycles.

In parallel, the aryl bromide can undergo Suzuki coupling with various boronic acids to produce a range of biaryl ketones.

Alternatively, Sonogashira coupling can introduce a variety of alkynyl substituents at the bromo-position.

Each of these new products retains one of the original functional groups, which can then be further modified. For instance, a biaryl ketone synthesized via a Suzuki reaction can then undergo a Claisen-Schmidt condensation at the ketone position. This divergent approach enables the rapid generation of a multitude of structurally distinct analogs for screening in drug discovery or materials development programs.

Functional Materials Derived from this compound

The derivatives of this compound are not only intermediates for complex targets but can also serve as the basis for functional materials with specific physical or chemical properties.

Polymer Synthesis with this compound Derivatives

While specific polymers derived directly from this compound are not widely reported, its structure lends itself to the synthesis of high-performance polymers. Aryl ketones are known monomers for classes of polymers like polyetheretherketone (PEEK). The aryl bromide functionality offers a handle for polymerization through cross-coupling reactions. For instance, Suzuki polycondensation, a step-growth polymerization using difunctional monomers (e.g., a dibromo- and a diboronic acid-functionalized monomer), could potentially be employed. A derivative of this compound could be modified to possess two such reactive sites, allowing it to be incorporated into a polymer chain, imparting specific properties such as solubility or thermal stability due to the methoxy (B1213986) group.

Development of Specialty Chemicals and Materials from this compound

The synthesis of specialty chemicals, which are produced for specific applications, is a key area where this compound is valuable.

The heterocyclic derivatives, such as the quinoxalines and pyrimidines discussed previously, are themselves specialty chemicals. nih.gov Quinoxaline derivatives, for example, are investigated for a wide range of applications, from pharmaceuticals to organic light-emitting diodes (OLEDs).

Furthermore, the polyaromatic systems built using Suzuki and Sonogashira couplings can serve as cores for liquid crystals or as components in organic semiconductors. The ability to fine-tune the electronic properties of these systems by varying the coupling partners makes this compound a useful starting point for creating novel functional materials. The structural motifs derived from this compound are also found in complex, high-value molecules like the dual endothelin receptor antagonist Macitentan, which contains substituted pyrimidine and bromophenyl groups. acs.orggoogle.com This highlights the importance of this chemical's core structure in the development of advanced specialty chemicals.

Role in Biochemical Research and Probe Development

The structural features of this compound make it an attractive scaffold for the design and synthesis of bioactive molecules and chemical probes. These tools are instrumental in unraveling complex biological processes at the molecular level.

Enzyme Interaction Studies Using this compound Derivatives

Derivatives of this compound have been successfully employed to study and modulate the activity of various enzymes, offering insights into their function and potential as therapeutic targets. A notable example is the use of a closely related analogue, 2-Bromo-2'-methoxyacetophenone, as an irreversible inhibitor of the bacterial enzyme MurA. This enzyme is crucial for the biosynthesis of the bacterial cell wall.

The study demonstrated that 2-Bromo-2'-methoxyacetophenone effectively inhibits MurA from E. coli with a half-maximal inhibitory concentration (IC50) of 0.38 μM. propulsiontechjournal.com This inhibitory action blocks the synthesis of peptidoglycan, a critical component of the bacterial cell wall, highlighting the potential of such derivatives in the development of novel antibacterial agents. propulsiontechjournal.com The covalent modification of the enzyme by the inhibitor allows for detailed mechanistic studies of the enzyme's active site.

Table 1: Inhibition of E. coli MurA by a this compound Analogue

| Compound | Target Enzyme | Organism | IC50 Value | Biological Implication |

|---|

Receptor Binding Ligand Development from this compound

The this compound framework is a key component in the development of ligands that can selectively bind to specific biological receptors, thereby modulating their activity. This is particularly evident in the field of neuroscience and cardiovascular research.

For instance, derivatives of (2-methoxyphenyl)piperazine are recognized as potent ligands for the 5-HT1A serotonin (B10506) receptor, which is a significant target in the treatment of anxiety and depression. nih.gov The synthesis of these piperazine-based ligands can be achieved from precursors like this compound. A synthetic route to produce 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine (B120316) with N-(2-bromoethyl)benzamide. prepchem.com

Furthermore, the core structure is relevant in the design of endothelin receptor antagonists. nih.gov The drug Macitentan, a dual endothelin receptor antagonist, was developed from a medicinal chemistry program that began with structurally related compounds. acs.org The program aimed to identify potent antagonists for both the ET_A and ET_B receptors, which are implicated in pulmonary arterial hypertension. nih.govacs.orgnih.gov The structure-activity relationship studies revealed that substitutions on the phenyl ring, including bromo groups, significantly influence the binding affinity to these receptors. acs.org

Table 2: Receptor Ligands Derived from or Related to this compound

| Compound Class | Target Receptor | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| (2-methoxyphenyl)piperazine derivatives | 5-HT1A Serotonin Receptor | Anxiety, Depression | 2-methoxyphenylpiperazine moiety nih.gov |

Application of this compound in Mechanistic Biological Studies

Beyond direct therapeutic applications, derivatives of this compound are valuable tools for dissecting complex biological pathways. A structurally similar compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, which can be prepared from 2-hydroxyl-4-methoxyacetophenone and N-Bromosuccinimide, has been investigated for its anti-inflammatory properties. acs.org

Studies on this compound have explored its ability to suppress the lipopolysaccharide (LPS)-mediated activation of microglial cells. This is significant because the over-activation of these cells is a hallmark of neuroinflammatory diseases. By measuring the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in the presence of the compound, researchers can gain a deeper understanding of the molecular mechanisms underlying neuroinflammation. Such compounds act as chemical probes to elucidate the role of specific signaling pathways in disease progression.

Green Chemistry Approaches in the Context of this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and transformation of this compound and its derivatives.

Environmentally Benign Synthetic Routes for this compound

Traditional chemical syntheses often rely on harsh reagents and large volumes of organic solvents. In contrast, green chemistry approaches aim to develop more sustainable synthetic pathways. For the synthesis of chalcones, which can be derived from acetophenones like this compound, several environmentally friendly methods have been developed.

One such method is the use of microwave irradiation for the Claisen-Schmidt condensation reaction. propulsiontechjournal.comnih.gov This technique significantly reduces reaction times compared to conventional heating methods. nih.gov Another green approach is the use of solvent-free grinding techniques. rasayanjournal.co.in For example, the synthesis of bromo-substituted chalcones has been achieved by grinding 2-hydroxy-5-bromo acetophenone (B1666503) with various aldehydes in the presence of a solid base like sodium hydroxide (B78521) or barium hydroxide. rasayanjournal.co.in This method avoids the use of bulk solvents, reduces waste, and simplifies the work-up procedure.

Table 3: Green Synthesis Methods for Chalcone Derivatives

| Method | Starting Materials | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Microwave Irradiation | Substituted acetophenone, Aromatic aldehyde | Ethanolic NaOH, Microwave heating | Reduced reaction time, Good yields propulsiontechjournal.comnih.gov |

| Grinding (Mechanochemistry) | 2-hydroxy-5-bromo acetophenone, Aromatic aldehyde | NaOH or Ba(OH)2, Room temperature grinding | Solvent-free, Simplified work-up, High yields rasayanjournal.co.in |

Sustainable Catalyst Development for this compound Transformations

The development of sustainable catalysts is a cornerstone of green chemistry. These catalysts are designed to be highly efficient, reusable, and to operate under mild conditions. In the context of transformations involving this compound, research has focused on both biocatalysts and heterogeneous catalysts.

For instance, the Claisen-Schmidt condensation to form chalcones can be catalyzed by solid-supported catalysts, such as graphene-supported ZnO nanoparticles, which can be easily recovered and reused, minimizing waste. propulsiontechjournal.com Enzymes also represent a powerful class of sustainable catalysts. The directed evolution of enzymes, such as P450 monooxygenases, allows for the creation of biocatalysts that can perform highly selective C-H activation and oxidation reactions on various substrates. mpg.de Such enzymatic transformations could be applied to functionalize the this compound scaffold in a highly specific and environmentally friendly manner. The use of simple and benign Lewis acids, like certain iron salts, is also being explored for reactions such as the Mannich reaction, offering a straightforward and sustainable route to β-amino ketones. asianpubs.org

Waste Minimization and Atom Economy in this compound Chemistry

The principles of green chemistry, particularly waste minimization and atom economy, are critical considerations in the synthesis and derivatization of this compound. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. science-revision.co.ukrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste and make more efficient use of resources. science-revision.co.uk

The E-factor, which is the mass ratio of waste to the desired product, is another important metric for evaluating the environmental impact of a chemical process. A lower E-factor indicates a more environmentally friendly process. For the pharmaceutical and fine chemical industries, where complex molecules like derivatives of this compound are often synthesized, E-factors can be significantly high. researchgate.net Therefore, the development of synthetic routes with improved atom economy and lower E-factors is a continuous area of research.

For example, a greener synthesis of polyesteramides based on 2,5-furandicarboxylic acid has been reported with an atom economy of approximately 90% and a low process mass intensity. researchgate.net While not directly involving this compound, this highlights the potential for designing highly efficient and sustainable processes for complex molecules.

| Metric | Description | Relevance to this compound Chemistry |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% science-revision.co.uk | A higher atom economy indicates a more efficient reaction with less waste generated during the synthesis and derivatization of this compound. |

| E-Factor | Mass of waste / Mass of product researchgate.net | A lower E-factor signifies a more environmentally friendly process for producing derivatives of this compound. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A lower PMI indicates a more sustainable and efficient overall process, from reactants to final product isolation. |

Crystalline Structure and Solid-State Chemistry of this compound and its Derivatives

The solid-state properties of this compound and its derivatives are fundamentally governed by their crystalline structure. The arrangement of molecules in the crystal lattice dictates physical properties such as melting point, solubility, and stability.

X-ray Crystallography of this compound Analogs

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. Studies on analogs of this compound provide valuable insights into their molecular geometry and solid-state conformation.

For instance, the crystal structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone reveals that the molecule is nearly planar, with a small dihedral angle between the ethanone (B97240) group and the aromatic ring. nih.govresearchgate.net The molecular conformation is stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net

Similarly, the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone shows that the molecule is approximately planar. researchgate.net The methoxy group is also essentially coplanar with the benzene (B151609) ring. researchgate.net

The table below summarizes crystallographic data for some analogs of this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | Monoclinic | P2₁/c | 9.916(3) | 13.836(5) | 6.940(2) | 90.031(3) | nih.gov |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Monoclinic | P2₁/c | 7.7360(15) | 12.441(3) | 10.048(2) | 111.42(3) | researchgate.net |

Intermolecular Interactions and Crystal Packing in this compound Structures

In the crystal structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, the crystal packing is stabilized by π-π interactions between the benzene rings, with a centroid-centroid distance of 3.588(2) Å. nih.govresearchgate.net

For 2-Bromo-1-(4-methoxyphenyl)ethanone, weak intermolecular aromatic C-H···Ocarbonyl hydrogen bonds link the molecules into one-dimensional chains. researchgate.net

The analysis of intermolecular contacts through techniques like Hirshfeld surface analysis can provide quantitative insights into the nature and contribution of different interactions to the crystal packing. For example, in the crystal structure of a bromo-substituted xanthenedione derivative, H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. iucr.org

Common intermolecular interactions observed in the crystal structures of analogs of this compound include:

π-π stacking: This interaction is common in aromatic compounds and contributes to the stability of the crystal lattice. iucr.org

Hydrogen bonding: The presence of hydroxyl or carbonyl groups can lead to the formation of strong intermolecular hydrogen bonds, significantly influencing the crystal packing. iucr.orgiucr.org

Halogen bonding: The bromine atom in this compound and its derivatives can participate in halogen bonding, which is an attractive interaction between a halogen atom and a Lewis base.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, which is of particular importance in the pharmaceutical industry. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is a strategy used to modify the physical properties of a compound.

While specific studies on the polymorphism and co-crystallization of this compound are not widely reported in the provided search results, the principles of these phenomena are relevant to its solid-state chemistry. The potential for polymorphism exists due to the possibility of different packing arrangements and intermolecular interactions.

The study of co-crystals of other active pharmaceutical ingredients has shown that it is possible to modify properties like solubility and dissolution rate by forming co-crystals with other molecules. mdpi.com This approach could potentially be applied to this compound and its derivatives to optimize their solid-state properties for specific applications.

Q & A

Q. What are the common synthetic routes for 1-(5-Bromo-2-methoxyphenyl)ethanone, and how are reaction conditions optimized?

A typical synthesis involves the reaction of 3-bromo-2-hydroxybenzaldehyde with ethyl (triphenylphosphoranylidene)acetate in 1-methyl-2-pyrrolidone (NMP) at 210°C for 3 hours. Post-reaction, the mixture is partitioned between water and ethyl acetate, followed by drying over MgSO₄ . Optimization may include adjusting solvent polarity, temperature, and catalyst loading to improve yield and purity.

| Reagent/Condition | Role |

|---|---|

| NMP | Polar aprotic solvent |

| 210°C | High-temperature activation |

| Ethyl acetate | Extraction solvent |

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (XRD) is the gold standard. For the closely related analog 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 9.916 Å, b = 13.836 Å, c = 6.940 Å, and β = 90.03° were reported . Complementary techniques like NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) validate molecular identity and functional groups .

Q. What safety protocols are critical when handling this compound?

- Fire hazards : Use foam, dry powder, or CO₂ extinguishers. Avoid water jets to prevent toxic vapor dispersion .

- Spill management : Isolate the area, wear PPE (respirator, gloves), and collect contaminated material in sealed containers .

- Ventilation : Ensure adequate airflow to mitigate inhalation risks .

Advanced Research Questions

Q. How do intramolecular interactions influence the crystal packing of this compound?

In the crystal structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, an intramolecular O–H⋯O hydrogen bond stabilizes the ethanone group's conformation. Additionally, π–π stacking between aromatic rings (centroid distance: 3.588 Å) contributes to lattice stability . These interactions are critical for predicting solubility and crystallization behavior.

Q. What challenges arise in regioselective functionalization of this compound?